molecular formula C24H32O4 B1671691 Ethynodiol diacetate CAS No. 297-76-7

Ethynodiol diacetate

Cat. No. B1671691
CAS RN: 297-76-7
M. Wt: 384.5 g/mol
InChI Key: ONKUMRGIYFNPJW-KIEAKMPYSA-N
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Description

Ethynodiol diacetate is an oral contraceptive used to prevent pregnancy . It is a birth control pill that contains two types of hormones, ethinyl estradiol and ethynodiol diacetate . It is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor .


Molecular Structure Analysis

The molecular formula of Ethynodiol diacetate is C24H32O4 . It is also known as 3β-hydroxy-17α-ethynyl-19-nortestosterone 3β,17β-diaceate .


Physical And Chemical Properties Analysis

The molecular weight of Ethynodiol diacetate is 384.5085 . The chemical formula is C24H32O4 .

Scientific Research Applications

Contraception

  • Application : Ethynodiol diacetate is used as an oral contraceptive to prevent pregnancy .
  • Method of Application : It is taken orally as part of a daily regimen. The hormone works by preventing the release of eggs from the ovaries (ovulation) and priming the lining of the womb for a possible pregnancy .

Management of Abnormal Uterine Bleeding

  • Application : Ethynodiol diacetate is used in combination with ethinylestradiol to manage abnormal uterine bleeding .
  • Results : Many women experience a reduction in the frequency and severity of abnormal uterine bleeding when using this treatment .

Management of Dysmenorrhea

  • Application : Ethynodiol diacetate is used in combination with ethinylestradiol to manage dysmenorrhea, or painful menstrual periods .
  • Results : Many women report a reduction in menstrual pain when using this treatment .

Management of Menorrhagia

  • Application : Ethynodiol diacetate is used in combination with ethinylestradiol to manage menorrhagia, or heavy menstrual bleeding .
  • Results : Many women experience a reduction in the volume of menstrual bleeding when using this treatment .

Management of Pain

  • Application : Ethynodiol diacetate is used in combination with ethinylestradiol to manage pain, particularly pain associated with menstrual disorders .
  • Results : Many women report a reduction in pain when using this treatment .

Management of Polycystic Ovarian Syndrome

  • Application : Ethynodiol diacetate is used in combination with ethinylestradiol to manage polycystic ovarian syndrome (PCOS), a hormonal disorder common among women of reproductive age .
  • Results : Many women with PCOS experience a reduction in symptoms when using this treatment .

Hormone Replacement Therapy

  • Application : Ethynodiol diacetate is sometimes used in hormone replacement therapy for menopausal symptoms .
  • Method of Application : It is taken orally, often in combination with an estrogen, to replace the hormones that the body is no longer producing after menopause .
  • Results : Many women report a reduction in menopausal symptoms, such as hot flashes and night sweats, when using this treatment .

Treatment of Endometriosis

  • Application : Ethynodiol diacetate is used in the treatment of endometriosis, a condition where tissue similar to the lining of the uterus grows outside of the uterine cavity .
  • Method of Application : The hormones work by reducing the growth of endometrial tissue, thereby alleviating the symptoms of endometriosis .
  • Results : Many women experience a reduction in symptoms such as pelvic pain and menstrual cramps when using this treatment .

Hormone Replacement Therapy

  • Application : Ethynodiol diacetate is sometimes used in hormone replacement therapy for menopausal symptoms .
  • Method of Application : It is taken orally, often in combination with an estrogen, to replace the hormones that the body is no longer producing after menopause .
  • Results : Many women report a reduction in menopausal symptoms, such as hot flashes and night sweats, when using this treatment .

Treatment of Endometriosis

  • Application : Ethynodiol diacetate is used in the treatment of endometriosis, a condition where tissue similar to the lining of the uterus grows outside of the uterine cavity .
  • Method of Application : The hormones work by reducing the growth of endometrial tissue, thereby alleviating the symptoms of endometriosis .
  • Results : Many women experience a reduction in symptoms such as pelvic pain and menstrual cramps when using this treatment .

Safety And Hazards

Ethynodiol diacetate is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Ethynodiol diacetate is used in combination with an estrogen such as ethinylestradiol or mestranol in combined oral contraceptives for women for the prevention of pregnancy . The safety and efficacy of Ethynodiol Diacetate and Ethinyl Estradiol Tablets have been established in women of reproductive age .

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKUMRGIYFNPJW-KIEAKMPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020614
Record name Ethynodiol diacetate
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Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethynodiol Diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014961
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Solubility

3.97e-03 g/L
Record name Ethynodiol Diacetate
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Mechanism of Action

Binds to the progesterone and estrogen receptors. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like Ethynodiol Diacetate will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge.
Record name Ethynodiol diacetate
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Product Name

Ethynodiol diacetate

CAS RN

297-76-7
Record name Ethynodiol diacetate
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Record name Ethynodiol diacetate [USAN:USP]
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Record name Ethynodiol diacetate
Source DrugBank
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Record name Ethynodiol diacetate
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Record name Etynodiol di(acetate)
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Record name ETHYNODIOL DIACETATE
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Record name Ethynodiol Diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126-127
Record name Ethynodiol diacetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00823
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,710
Citations
EPK Lau, JL Sutter - Analytical Profiles of Drug Substances, 1974 - Elsevier
… Ethynodiol diacetate has been synthesized by routes utilizing both estradiol 3-methyl … Ethynodiol diacetate appears to be very stable as a solid. The degradation of ethynodiol diacetate …
Number of citations: 3 www.sciencedirect.com
Y Kishimoto, S Kraychy, RE Ranney, CL Gantt - Xenobiotica, 1972 - Taylor & Francis
… ]ethynodiol diacetate was … ethynodiol diacetate indicated that very little, if any, radioactivity was found in the area of 17a-ethynylestradiol. Thus, the aromatization of ethynodiol diacetate …
Number of citations: 25 www.tandfonline.com
YH Siddique, M Afzal - Current Science, 2004 - JSTOR
… of the genotoxic activity of ethynodiol diacetate and to establish … But in the presence of S9 mix ethynodiol diacetate increases … effect of ethynodiol diacetate in human peripheral blood cul …
Number of citations: 24 www.jstor.org
M Babják, G Balogh, M Gazdag, S Görög - Journal of pharmaceutical and …, 2002 - Elsevier
… in the meantime this technique has become the key method in drug impurity profiling [8,9a], the aim of this study was the re-evaluation of the impurity profile of ethynodiol diacetate …
Number of citations: 18 www.sciencedirect.com
S Zafar, S Yousuf, HA Kayani, S Saifullah… - Chemistry Central …, 2012 - Springer
… Inspired by the wealth of literature available on the biotransformation of steroids, we decided to investigate the biotransformation of ethynodiol diacetate (1) by using plant and microbial …
Number of citations: 19 link.springer.com
M Ishihara, Y Osawa, RY Kirdani, AA Sandberg - Steroids, 1975 - Elsevier
… the first on ethynodiol diacetate reported in a subhuman primate. A summary of the literature on the metabolism of contraceptive steroids other than ethynodiol diacetate has been given …
Number of citations: 19 www.sciencedirect.com
C Walls, CW Vose, CE Horth, RF Palmer - Journal of Steroid Biochemistry, 1977 - Elsevier
… of orally administered ethynodiol diacetate. Peak … single oral dose of ethynodiol diacetate. Comparison of mean … the absorption of orally administered ethynodiol diacetate. …
Number of citations: 22 www.sciencedirect.com
FJ Saunders, RL Elton - Toxicology and Applied Pharmacology, 1967 - Elsevier
… The biological properties of ethynodiol diacetate” were described in a previous publication (… attempt to uncover possible teratogenicity of ethynodiol diacetate, with or without mestranol, …
Number of citations: 17 www.sciencedirect.com
CJ Lewis, CW Vose, PN Spalton, GC Ford… - Xenobiotica, 1980 - Taylor & Francis
… of a synthetic progestogen, ethynodiol diacetate, has been … showed that ethynodiol diacetate was absent from the free … important metabolic pathway for ethynodiol diacetate in the rhesus …
Number of citations: 8 www.tandfonline.com
YH Siddique, G Ara, T Beg, M Afzal - Journal of Environmental …, 2007 - academia.edu
… effects against ethynodiol diacetate induced genotoxic … An amount of, 150 μg/ml of ethynodiol diacetate dissolved in … with 150 μg/ml of ethynodiol diacetate separately in the presence of …
Number of citations: 26 www.academia.edu

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